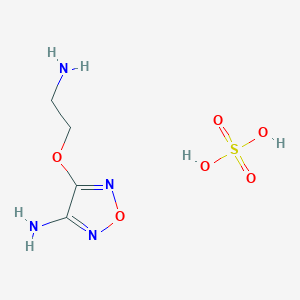
Methyl 5-chloro-6-fluoronicotinate
Descripción general
Descripción
“Methyl 5-chloro-6-fluoronicotinate” is a chemical compound with the molecular formula C7H5ClFNO2 . It is also known as “5-Chloro-6-fluoro-nicotinic acid methyl ester” and "3-Pyridinecarboxylic acid, 5-chloro-6-fluoro-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 5-chloro-6-fluoronicotinate” was accomplished by a fluoride-chloride exchange . The process involved placing “Methyl 5,6-dichloronicotinate” in a round-bottom flask and dissolving it in dimethylformamide (DMF). Dry potassium fluoride powder was then quickly added, and the mixture was refluxed .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-6-fluoronicotinate” is represented by the molecular formula C7H5ClFNO2 . The average mass is 189.572 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “Methyl 5-chloro-6-fluoronicotinate” is a fluoride-chloride exchange . This process involves the displacement of chlorine in the pyridine 2- or 6-position by fluoride in boiling anhydrous DMF .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Methyl 5-chloro-6-fluoronicotinate is involved in complex chemical synthesis processes. For instance, Hu Bao-xiang (2005) discussed the separation and determination of closely related compounds, 5-fluoronicotinic acid and ethyl 5-fluoronicotinate, using high-performance liquid chromatography (HPLC) (Hu Bao-xiang, 2005).
Pharmaceutical Intermediate Synthesis
A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves the use of a palladium-catalyzed cyanation/reduction sequence. This process highlights the role of such compounds in the creation of pharmaceuticals (Xin Wang et al., 2006).
Anticancer Drug Intermediates
Methyl 5-chloro-6-fluoronicotinate derivatives are significant in synthesizing intermediates for anticancer drugs. Jianqing Zhang and colleagues (2019) reported on the synthesis of a compound with potential anticancer applications, emphasizing the importance of this chemical in medical research (Jianqing Zhang et al., 2019).
Development of HIV Inhibitors
The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, related to methyl 5-chloro-6-fluoronicotinate, was detailed by Mayes et al. (2010). This compound is a key intermediate in creating phosphoindole inhibitors for HIV, showcasing its relevance in antiviral drug development (B. Mayes et al., 2010).
Synthesis Optimization and Molecular Rearrangements
Grant R. Krow and colleagues (2004) focused on the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, involving rearrangements mediated by methyl 5-chloro-6-fluoronicotinate-related compounds. This research contributes to understanding molecular rearrangements in organic synthesis (Grant R. Krow et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBXPUJKGKFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670609 | |
| Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-fluoronicotinate | |
CAS RN |
1171918-85-6 | |
| Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389461.png)

![2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline](/img/structure/B1389464.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)


![3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1389469.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389473.png)
![3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline](/img/structure/B1389475.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)
